molecular formula C34H42O8 B127532 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol CAS No. 235106-88-4

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol

Cat. No.: B127532
CAS No.: 235106-88-4
M. Wt: 578.7 g/mol
InChI Key: HJLHQRLHVSSREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol typically involves the reaction of 5,5-dimethyl-1,3-dioxane derivatives with methoxyphenyl compounds under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(5,5-dimethyl-1,3-dioxan-2-yl)phenylmethanol
  • 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-alpha-[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-2-methoxy-alpha-(4-methoxyphenyl)benzenemethanol is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

235106-88-4

Molecular Formula

C34H42O8

Molecular Weight

578.7 g/mol

IUPAC Name

bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol

InChI

InChI=1S/C34H42O8/c1-32(2)18-39-30(40-19-32)22-8-14-28(37-6)26(16-22)34(35,24-10-12-25(36-5)13-11-24)27-17-23(9-15-29(27)38-7)31-41-20-33(3,4)21-42-31/h8-17,30-31,35H,18-21H2,1-7H3

InChI Key

HJLHQRLHVSSREH-UHFFFAOYSA-N

SMILES

CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C

Canonical SMILES

CC1(COC(OC1)C2=CC(=C(C=C2)OC)C(C3=CC=C(C=C3)OC)(C4=C(C=CC(=C4)C5OCC(CO5)(C)C)OC)O)C

Origin of Product

United States

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